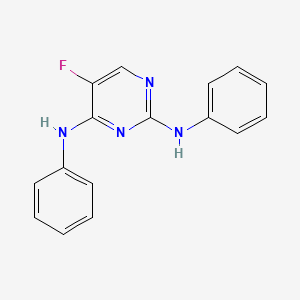![molecular formula C15H18ClF3N4O2 B5613581 8-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613581.png)
8-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazaspiro[4.5]decan derivatives, including compounds structurally related to the one , involves regioselective synthesis methods. For instance, diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives have been synthesized via cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives. These products undergo further reactions to yield pyrazolecarbohydrazide derivatives, which can undergo intramolecular cyclization to afford tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives. Molecular mechanics energy minimization techniques have been utilized to analyze related structural parameters, demonstrating the complexity and precision involved in synthesizing these compounds (Farag et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of related diazaspiro[4.5]decan derivatives has been conducted through various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis. These techniques have been crucial in confirming the structure of synthesized compounds, indicating the detailed molecular structure investigations that similar compounds undergo to confirm their chemical identity and structural integrity (Guillon et al., 2020).
Chemical Reactions and Properties
Compounds related to 8-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one exhibit a range of chemical reactions, including regio- and stereo-selective cyclizations and transformations. For example, spiro epoxides synthesized from 1H-pyrazol-5(4H)-ones undergo nucleophilic reactions leading to various derivatives. These reactions highlight the versatility and reactivity of the spirocyclic and diazaspiro frameworks, which are essential for understanding the chemical behavior of such compounds (Kirschke et al., 1994).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decan derivatives are influenced by their molecular structure. For instance, crystal structure determination of related compounds has provided insights into their conformation, highlighting how structural features such as the furan ring, cyclohexane ring, and benzene rings adopt specific conformations. These analyses are crucial for understanding the physical characteristics of these compounds, including solubility, melting points, and crystallinity, which are essential for their practical application and handling (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties of diazaspiro[4.5]decan derivatives, such as reactivity, stability, and functional group transformations, are pivotal for their potential applications. Studies have shown that these compounds can undergo various chemical transformations, including ring expansions, nucleophilic additions, and cyclizations, which are fundamental for synthesizing novel derivatives with potential biological or chemical utility. The understanding of these chemical properties is crucial for exploring the full potential of these compounds in various scientific domains (Shukla et al., 2016).
特性
IUPAC Name |
8-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N4O2/c1-21-8-14(7-9(21)24)3-5-23(6-4-14)13(25)11-10(16)12(15(17,18)19)20-22(11)2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHKNFDXNKSSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=C(C(=NN3C)C(F)(F)F)Cl)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5613505.png)
![N-(4-{[4-(4-ethoxy-3-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B5613511.png)
![methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5613526.png)
![6-methyl-N-(2-phenoxyethyl)-N-(tetrahydro-2-furanylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5613546.png)

![2-[3-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5613551.png)


![5-(4-methoxyphenyl)-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5613574.png)
![N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5613586.png)
![[(2-chlorobenzoyl)amino]methyl 3-nitrobenzoate](/img/structure/B5613593.png)
![N~2~-methyl-N~1~-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-L-serinamide dihydrochloride](/img/structure/B5613607.png)

![3-methyl-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5613617.png)